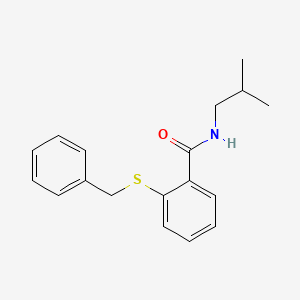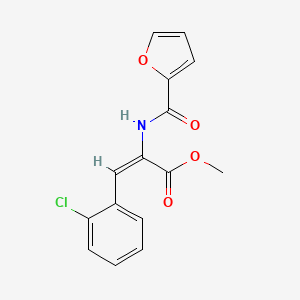![molecular formula C21H15ClO4S B5463034 4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5463034.png)
4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist of the kappa opioid receptor. This receptor is involved in pain modulation, stress response, and addiction, making CTAP a promising candidate for the development of new drugs for these conditions. In
作用机制
4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate binds to the kappa opioid receptor and blocks its activation by endogenous ligands, such as dynorphin. This results in a decrease in the activity of the receptor, which in turn leads to a decrease in pain perception, stress response, and addiction-related behaviors. This compound has also been shown to have anti-inflammatory effects, possibly through the modulation of cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on the body, including a decrease in pain perception, stress response, and addiction-related behaviors. It has also been shown to have anti-inflammatory effects and to modulate cytokine production. In addition, this compound has been shown to have an effect on the immune system, possibly through the modulation of T cell activation.
实验室实验的优点和局限性
One advantage of using 4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate in lab experiments is its high affinity and selectivity for the kappa opioid receptor. This makes it a useful tool for studying the role of this receptor in pain modulation, stress response, and addiction. However, one limitation of this compound is its potential for off-target effects, which could complicate the interpretation of results. It is also important to note that this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
未来方向
There are several future directions for research on 4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate. One area of interest is the development of new drugs based on this compound that can selectively target the kappa opioid receptor for the treatment of pain, stress-related disorders, and addiction. Another area of interest is the study of this compound's effects on the immune system and its potential as an anti-inflammatory agent. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to its use in clinical settings.
Conclusion:
This compound is a promising compound that has gained attention in scientific research due to its potential as a selective antagonist of the kappa opioid receptor. It has been shown to have a variety of effects on the body, including a decrease in pain perception, stress response, and addiction-related behaviors. This compound has also been shown to have anti-inflammatory effects and to modulate cytokine production. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound, including the development of new drugs, the study of its effects on the immune system, and the determination of its safety and efficacy in humans.
合成方法
4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate can be synthesized by the reaction between 4-chloro-2-hydroxybenzoic acid and 2-methoxybenzoyl chloride, followed by the addition of 2-thiophenecarboxaldehyde and triethylamine. The resulting compound is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of piperidine. The final product is obtained after purification by column chromatography.
科学研究应用
4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 2-methoxybenzoate has been extensively studied for its potential as a selective antagonist of the kappa opioid receptor. This receptor is involved in the modulation of pain and stress response, as well as addiction. This compound has been shown to have a high affinity and selectivity for this receptor, making it a promising candidate for the development of new drugs for these conditions. This compound has also been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.
属性
IUPAC Name |
[4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO4S/c1-25-19-7-3-2-6-16(19)21(24)26-20-11-8-14(22)13-17(20)18(23)10-9-15-5-4-12-27-15/h2-13H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCYSBZPHDAQAF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4aS*,8aR*)-6-(1H-pyrazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5462953.png)
![(3R*,3aR*,7aR*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5462956.png)
![3-[2-(3-vinylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5462957.png)
![1-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}butan-2-ol](/img/structure/B5462963.png)

![4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5462972.png)
![1-amino-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5462980.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(5-methyl-3-pyridinyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5462981.png)
![N-ethyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5462991.png)

![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5463001.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5463002.png)

![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5463021.png)
